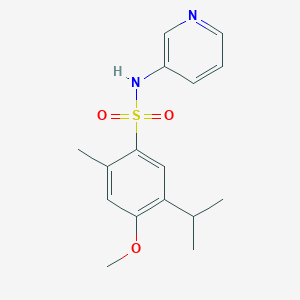
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile
Vue d'ensemble
Description
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is also known as MPDC and is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. MPDC has been synthesized using various methods, and its synthesis is a crucial step in its application in scientific research.
Mécanisme D'action
The mechanism of action of MPDC is not fully understood, but it is believed to act on various molecular targets in the body. MPDC has been reported to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. MPDC has also been reported to interact with ion channels and receptors in the central nervous system, which may contribute to its analgesic and anticonvulsant activities.
Biochemical and Physiological Effects:
MPDC has been reported to exhibit various biochemical and physiological effects, including the inhibition of inflammation and pain. MPDC has also been reported to exhibit anticonvulsant activity, which may be useful in the treatment of epilepsy. Additionally, MPDC has been reported to exhibit antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPDC has several advantages as a research tool, including its ease of synthesis and its potential for use in the synthesis of other heterocyclic compounds. However, MPDC also has some limitations, including its low solubility in water, which may limit its use in aqueous-based experiments. Additionally, the mechanism of action of MPDC is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on MPDC. One potential direction is the synthesis of novel derivatives of MPDC with improved biological activity. Another potential direction is the investigation of the mechanism of action of MPDC, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the use of MPDC as a ligand in coordination chemistry may lead to the development of new materials with unique properties.
Applications De Recherche Scientifique
MPDC has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. MPDC has also been studied for its potential use as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Propriétés
IUPAC Name |
1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-14-12-16(15-8-4-2-5-9-15)20(19-14)17(13-18)10-6-3-7-11-17/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAQYWKBHCUGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4390728.png)
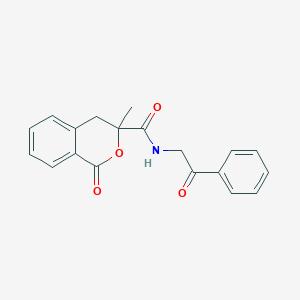
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4390732.png)
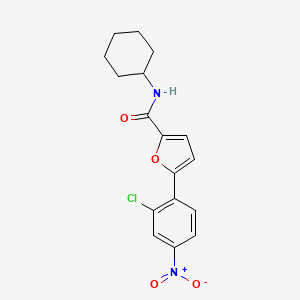
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide](/img/structure/B4390750.png)
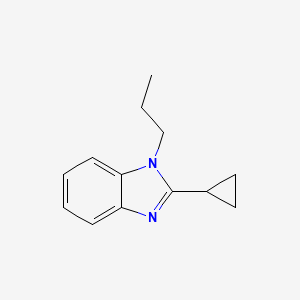
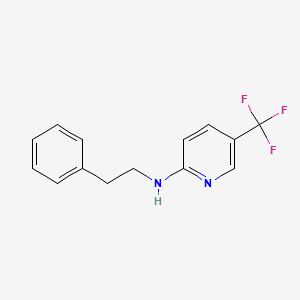
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4390774.png)
![methyl 4-{[(3-nitrophenyl)amino]methyl}benzoate](/img/structure/B4390783.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorophenyl)-4-phenyl-1H-pyrazol-5-amine](/img/structure/B4390795.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4390798.png)

![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B4390820.png)
